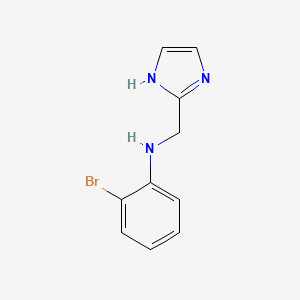

2-bromo-N-(1H-imidazol-2-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN3 |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

2-bromo-N-(1H-imidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C10H10BrN3/c11-8-3-1-2-4-9(8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) |

InChI Key |

UFBVFGXLXLPFBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=NC=CN2)Br |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry and Its Advanced Research Landscape

Heterocyclic chemistry, the branch of chemistry dealing with ring-shaped molecules containing atoms from at least two different elements, is a vibrant and indispensable field for scientific advancement. numberanalytics.com These compounds are foundational to numerous breakthroughs in pharmaceuticals, materials science, and agriculture. numberanalytics.com The vast majority of FDA-approved small-molecule drugs, estimated at 58%, contain at least one nitrogen-bearing heterocycle (azaheterocycle), underscoring the field's critical role in human health. researchgate.net

The modern research landscape in heterocyclic chemistry is characterized by rapid evolution, driven by the development of innovative synthetic methodologies and advanced analytical techniques. rsc.orgjvktech.com New strategies that enable the rapid synthesis of diverse and complex functionalized heterocycles are of paramount importance to medicinal chemists, as they expand the available "drug-like" chemical space. rsc.org Furthermore, the integration of computational modeling, machine learning, and artificial intelligence has revolutionized the field. numberanalytics.com These tools allow researchers to predict the properties and reactivity of heterocyclic compounds, understand reaction mechanisms, and design efficient synthesis routes, thereby accelerating the discovery and development of new molecules. numberanalytics.com

Strategic Importance of Imidazole and Bromoaniline Motifs in Contemporary Organic and Medicinal Chemistry Research

The structure of 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline is a deliberate conjunction of two strategically important chemical motifs: imidazole (B134444) and bromoaniline. Each component contributes unique and valuable properties that make the combined scaffold a promising candidate for extensive research.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ekb.eg It is widely regarded as a premier privileged scaffold in medicinal chemistry. scilit.com Its significance stems from its presence in essential biomolecules like the amino acid histidine and its ability to engage in multiple types of molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govnih.gov These characteristics allow imidazole-containing molecules to bind effectively with a wide array of biological targets such as enzymes and receptors. nih.govresearchgate.net Consequently, imidazole derivatives have demonstrated a remarkable spectrum of pharmacological activities. ekb.eglongdom.org

| Biological Activity | Examples / Context | Source(s) |

|---|---|---|

| Anticancer | Found in drugs like Dacarbazine; mechanisms include DNA synthesis inhibition and topoisomerase inhibition. | nih.govresearchgate.netscielo.br |

| Antimicrobial / Antibacterial | Azomycin is an antibiotic with an imidazole ring. Derivatives are active against Gram-positive bacteria. | ekb.egscielo.br |

| Anti-inflammatory | Flumizole is a non-steroidal anti-inflammatory agent that inhibits cyclooxygenase (COX). | ekb.egscielo.br |

| Antihypertensive | Losartan, an angiotensin II receptor agonist, features an imidazole ring that mimics a peptide side chain. | scielo.br |

| Antitubercular | Novel 5-(nitro/bromo)-styryl-2-benzimidazoles showed good activity against Mycobacterium tuberculosis. | ekb.eg |

| Antiviral | The imidazole nucleus is present in various compounds investigated for antiviral properties. | scilit.comlongdom.org |

| Antiprotozoal | Derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole showed potent activity against parasites like Trichomonas vaginalis. | researchgate.net |

The bromoaniline motif serves as a versatile and highly functional building block in organic synthesis. Aniline (B41778) and its derivatives are core structures in a multitude of pharmaceutical agents. sciencescholar.us The strategic inclusion of a bromine atom on the aniline ring provides a crucial "handle" for further molecular elaboration. This halogen atom can readily participate in a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This synthetic flexibility allows chemists to systematically introduce a wide range of different substituents at a specific position, creating a library of diverse analogs from a single intermediate.

Rationale for In Depth Academic Investigation of 2 Bromo N 1h Imidazol 2 Ylmethyl Aniline and Its Derivatives

The rationale for investigating 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline is rooted in a rational drug design strategy that leverages the distinct advantages of its constituent parts. By covalently linking the biologically privileged imidazole (B134444) core to the synthetically versatile bromoaniline unit, a powerful scaffold is created for the discovery of new bioactive compounds.

This molecular architecture is designed for systematic exploration through several key avenues:

Core Biological Activity : The imidazole moiety provides a high probability of inherent biological activity, acting as an anchor that can interact with various protein targets. researchgate.net

Structural Diversification : The bromoaniline fragment serves as a modifiable platform. The bromine atom can be replaced with numerous other chemical groups to fine-tune the molecule's properties. This allows researchers to conduct detailed Structure-Activity Relationship (SAR) studies, which are essential for optimizing a compound's potency, selectivity, and pharmacokinetic profile. nih.gov

Library Synthesis : The scaffold is an ideal starting point for creating large collections of related compounds (combinatorial libraries). These libraries can then be subjected to high-throughput screening against a multitude of biological targets to identify "hit" compounds for various diseases.

In essence, this compound is not just a single compound but a gateway to a vast and unexplored chemical space with high potential for yielding novel therapeutic agents.

Chemical Reactivity and Derivatization Strategies for 2 Bromo N 1h Imidazol 2 Ylmethyl Aniline

Reactions at the Bromoaniline Moiety

The bromoaniline portion of the molecule offers a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, as well as for substitution on the aromatic ring.

The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new bonds at the C-2 position of the aniline (B41778) ring.

Suzuki-Mura Reaction: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. It provides a direct method for the vinylation of the bromoaniline ring.

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org The Sonogashira coupling is a reliable method for introducing alkynyl moieties, which can serve as precursors for further synthetic transformations. beilstein-journals.org

Table 1: Overview of Potential Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | 2-(Aryl)-N-(1H-imidazol-2-ylmethyl)aniline |

| Heck | Alkene | Pd(0) catalyst, Base | 2-(Alkenyl)-N-(1H-imidazol-2-ylmethyl)aniline |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | 2-(Alkynyl)-N-(1H-imidazol-2-ylmethyl)aniline |

The bromoaniline ring is susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The secondary amine group is a potent activating group and is ortho, para-directing. youtube.comlkouniv.ac.inlibretexts.orgopenstax.orglibretexts.org Conversely, the bromine atom is a deactivating group but also directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. However, Friedel-Crafts reactions are often unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst. openstax.org This limitation can be overcome by first protecting the amino group as an amide. openstax.org

Transformations Involving the Imidazole (B134444) Ring

The imidazole ring is another key site for derivatization, offering opportunities for N-functionalization and substitution at its carbon atoms.

The imidazole ring contains two nitrogen atoms, both of which can potentially undergo alkylation or arylation. In an unsymmetrically substituted imidazole, this can lead to a mixture of regioisomers. otago.ac.nz

N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides, sulfates, or epoxides, typically in the presence of a base. otago.ac.nznih.govgoogle.com The choice of reaction conditions, including the solvent and the nature of the alkylating agent, can influence the regioselectivity of the reaction. otago.ac.nz

N-Arylation: The introduction of an aryl group onto the imidazole nitrogen is commonly achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. nih.govmit.edunih.govresearchgate.netorganic-chemistry.org Palladium-catalyzed methods have been developed for the highly regioselective N1-arylation of unsymmetrical imidazoles. nih.gov

Table 2: Representative N-Functionalization Reactions of the Imidazole Ring

| Reaction | Reagent | Catalyst System | Potential Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Base (e.g., K2CO3, NaH) | 2-Bromo-N-((1-alkyl-1H-imidazol-2-yl)methyl)aniline |

| N-Arylation | Aryl halide | Pd or Cu catalyst, Base | 2-Bromo-N-((1-aryl-1H-imidazol-2-yl)methyl)aniline |

Direct functionalization of the imidazole ring at its carbon atoms provides another avenue for structural diversification. The reactivity of the C-H bonds in the imidazole ring generally follows the order C-2 > C-5 > C-4. However, since the C-2 position is already substituted in the parent molecule, reactions are expected to occur at the C-4 and C-5 positions.

C-H Arylation: Palladium-catalyzed direct C-H arylation can be a powerful tool for introducing aryl groups at the C-4 and/or C-5 positions. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Lithiation: Deprotonation of the C-H bonds using a strong base, such as an organolithium reagent, can generate a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For N-protected imidazoles, lithiation can occur at the C-5 position. nih.govrsc.org

Halogenation: Direct halogenation of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce bromine or iodine atoms, respectively, at the C-4 and/or C-5 positions. youtube.com

Reactivity of the Secondary Amine Linker

The secondary amine that connects the bromoaniline and imidazole moieties is a nucleophilic center and can participate in a variety of reactions.

N-Alkylation and N-Arylation: The secondary amine can be further alkylated or arylated to form a tertiary amine. However, these reactions might compete with the N-alkylation/arylation of the imidazole ring, necessitating careful control of reaction conditions or the use of protecting groups.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, will readily form the corresponding amide. This transformation is often used to protect the amine or to modify the electronic properties of the molecule.

Reaction with Aldehydes and Ketones: The secondary amine can undergo condensation reactions with aldehydes and ketones to form enamines or participate in reductive amination to yield tertiary amines.

The diverse reactivity of 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline at its bromoaniline, imidazole, and secondary amine components makes it a valuable scaffold for the synthesis of a wide array of more complex and functionally diverse molecules.

Acylation and Sulfonylation Reactions

The secondary amine in this compound serves as a nucleophilic center, readily undergoing acylation and sulfonylation. These reactions involve the substitution of the hydrogen atom on the nitrogen with an acyl or sulfonyl group, respectively, leading to the formation of amides and sulfonamides.

Acylation: Aliphatic and aromatic primary and secondary amines are known to react with acid chlorides, anhydrides, and esters to form amides in a process known as acylation. This transformation is typically conducted in the presence of a base, such as pyridine, which neutralizes the hydrogen chloride byproduct and drives the reaction to completion. For this compound, acylation would yield N-acyl derivatives, as illustrated in the following general scheme. The reaction of N-substituted-N-(p-toluene) sulfonamides with acetyl chloride or bromoacetyl bromide in the presence of anhydrous ZnCl2 has been shown to produce N-acylated sulfonamides in good yields. mdpi.com Similarly, various amines and benzyl alcohols can undergo N- and O-acylation. researchgate.net

Sulfonylation: The reaction with sulfonyl chlorides provides the corresponding sulfonamides. The synthesis of chiral sulfonimidamides, which are analogues of sulfonamides, has been achieved through the reaction of sulfonimidoyl fluorides with anilines in the presence of Ca(NTf2)2, proceeding with an inversion of the stereocenter at the sulfur atom. This highlights a potential pathway for creating chiral derivatives at the nitrogen center of the target molecule.

Table 1: Representative Acylation and Sulfonylation Reactions of Amines

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Secondary Amine | Acid Chloride | Amide | Base (e.g., pyridine) |

| Secondary Amine | Acid Anhydride | Amide | Base (e.g., pyridine) |

| Secondary Amine | Sulfonyl Chloride | Sulfonamide | Base (e.g., pyridine) |

| Aniline | Sulfonimidoyl Fluoride | Sulfonimidamide | Ca(NTf2)2 |

Formation of Imines and Schiff Bases

While the secondary amine in this compound cannot directly form an imine, the primary aromatic amine precursor, 2-bromoaniline (B46623), is a key starting material for the synthesis of a wide array of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net This reaction is often catalyzed by aniline itself in aqueous media under mild conditions. researchgate.net

The formation of imines is a versatile method for creating new carbon-nitrogen double bonds and is a cornerstone in the synthesis of many heterocyclic compounds and molecules of pharmaceutical interest. A new class of imine imidazol-2-imine ligands has been synthesized and their coordination to titanium(IV) and palladium(II) has been studied, revealing both bidentate and monodentate coordination modes. nih.gov

Table 2: Examples of Schiff Base Formation from Substituted Anilines

| Aniline Derivative | Carbonyl Compound | Product |

|---|---|---|

| 4-Bromoaniline | Salicylaldehyde | (E)-2-(((4-bromophenyl)imino)methyl)phenol |

| 2-Bromo-4-methylaniline | 2-Nitrobenzaldehyde | 2-bromo-4-methyl-N-(2-nitrobenzylidene)aniline |

| 2-Bromo-4-methylaniline | 4-Methoxybenzaldehyde | 2-bromo-N-(4-methoxybenzylidene)-4-methylaniline |

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to generate novel fused heterocyclic systems. The presence of the bromine atom on the aniline ring provides a handle for palladium-catalyzed reactions, which are powerful tools for C-C and C-N bond formation.

Palladium-catalyzed intramolecular cyclization is a versatile method for synthesizing a variety of heterocyclic compounds. For instance, palladium-catalyzed cyclization of 2,3-allenyl amines with aryl iodides yields polysubstituted 2-imidazoline derivatives. organic-chemistry.org Similarly, palladium catalysis can be employed in intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides to produce aza[3.1.0]bicycles. nih.gov In the context of the target molecule, a palladium-catalyzed intramolecular Heck-type reaction could potentially occur between the bromo-substituted ring and a suitably positioned double bond introduced onto the imidazole ring or the methylene (B1212753) linker.

Furthermore, tandem palladium-catalyzed intramolecular addition of active methylene compounds to internal alkynes followed by coupling with aryl bromides has been developed to synthesize highly substituted vinylidenecyclopentanes. nih.gov This suggests that with appropriate derivatization, the bromoaniline moiety could participate in similar cascade reactions. The palladium-catalyzed intramolecular cyclization of a '2-bromo-1,5-di-ene-7-yne' system has also been shown to be a versatile route to poly-ene substituted cyclohexenols. researchgate.net

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of this compound can target several sites within the molecule, including the aniline nitrogen, the aromatic rings, and the imidazole ring.

Oxidation: The oxidation of anilines can lead to a variety of products depending on the reaction conditions and the oxidizing agent used. youtube.com For example, the oxidation of aniline can yield nitrobenzene, benzoquinones, or polymeric materials. researchgate.netresearchgate.net A low-temperature, protecting-group-free oxidation of 2-substituted anilines with phenyliodine(III) diacetate (PIDA) can generate an electrophilic N-aryl nitrenoid intermediate, which can then undergo C-N bond formation to construct functionalized N-heterocycles. organic-chemistry.org Iodine(III)-mediated oxidation has also been used to construct dibenzazepines from 2-substituted anilines. chemrxiv.org

Reduction: The bromo substituent on the aniline ring can be removed via catalytic hydrogenation, typically using a palladium catalyst and a hydrogen source. This would yield N-(1H-imidazol-2-ylmethyl)aniline. The conditions for such a debenzylation have been explored for related N-benzyl protected aminopyridine derivatives, where palladium on carbon is a common catalyst. nih.gov

Stereoselective Synthesis of Chiral Analogues (if applicable)

Chiral analogues of this compound can be envisioned, and their synthesis would likely involve stereoselective methods. Chirality could be introduced at the methylene bridge connecting the aniline and imidazole moieties, or through the synthesis of atropisomers if rotation around the C-N bond is restricted.

The synthesis of chiral imidazole derivatives has been accomplished using enantiopure N-protected α-amino acids as starting materials. researchgate.net Furthermore, new chiral triazole-oxazoline derivatives have been synthesized and used as ligands in asymmetric catalysis. researchgate.net A synthetic approach to chiral imidazolium salts has been developed, which can serve as precursors to N-heterocyclic carbenes for asymmetric catalysis. nih.gov These examples suggest that by starting with a chiral building block, such as a chiral amine or a chiral imidazole precursor, it would be feasible to synthesize enantiomerically enriched analogues of the target compound.

Coordination Chemistry and Metal Complexation Studies of 2 Bromo N 1h Imidazol 2 Ylmethyl Aniline

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., UV-Vis, EPR, NMR in complexation studies)The final section would have focused on the use of various spectroscopic techniques to probe the interactions between the ligand and metal ions in solution and in the solid state.

This would involve analyzing changes in the electronic absorption spectra (UV-Vis) upon complexation, which can provide information about the coordination environment of the metal ion. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool to study the electronic structure of the metal center. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to understand the changes in the chemical environment of the ligand's protons and carbons upon coordination to a metal ion.

Without published research specifically on 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed, evidence-based findings. The scientific community has yet to explore and publish on the coordination chemistry of this particular compound.

Electronic Properties and Stability of Metal Chelates

There is currently a lack of published data on the electronic properties, such as UV-Vis and fluorescence spectroscopy, and the stability constants of metal chelates formed with this compound. Research in this area would typically involve synthesizing a series of metal complexes with this ligand and various transition metals (e.g., copper, nickel, cobalt, zinc).

Table 1: Hypothetical Electronic Absorption Data for Metal Complexes of this compound

| Metal Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Table 2: Hypothetical Stability Constants for Metal Chelates of this compound

| Metal Ion | Log K₁ | Log K₂ | Overall Stability Constant (log β₂) |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Further investigation would be required to determine these properties and understand the influence of the bromo-substituted aniline (B41778) and imidazolylmethyl moieties on the electronic structure and stability of the resulting metal complexes.

Potential as a Precursor for Catalytically Active Metal Complexes

Due to the absence of specific research, the potential of this compound as a precursor for catalytically active metal complexes remains unexplored. Generally, ligands with both imidazole (B134444) and amine donor groups are of interest in catalysis due to their ability to form stable complexes with a variety of metals and to potentially stabilize different oxidation states of the metal center. Such complexes could theoretically be active in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 3: Hypothetical Catalytic Activity of Metal Complexes Derived from this compound

| Metal Complex | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

| Data Not Available | - | - | - | - | - |

Future research would need to focus on the synthesis of such complexes and their subsequent testing in various catalytic systems to ascertain their potential and efficacy.

Advanced Applications in Chemical Biology Research Molecular Level Interactions

Investigation of Molecular Recognition Events with Biomolecules

Binding Affinity Studies with Isolated Proteins or Nucleic Acids

No studies reporting the binding affinity of 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline with isolated proteins or nucleic acids have been found. Consequently, there is no data available to quantify its interaction with specific biological macromolecules.

Mechanistic Probes for Receptor-Ligand Interactions (excluding in vivo studies)

There is no available research describing the use of this compound as a mechanistic probe to investigate receptor-ligand interactions in vitro. The specific molecular details of how this compound might interact with biological receptors remain uninvestigated in the current body of scientific literature.

Enzyme Inhibition Mechanisms (purely biochemical focus, without therapeutic claims)

No biochemical studies focused on the enzyme inhibition mechanisms of this compound have been published. While derivatives of structurally similar compounds, such as substituted anilines and imidazoles, have been explored as enzyme inhibitors, this specific compound has not been the subject of such investigations. nih.gov

Use as a Chemical Probe for Exploring Biological Pathways (in in vitro or cell-free systems)

There is no documented use of this compound as a chemical probe for the exploration of biological pathways in in vitro or cell-free systems. The potential utility of this molecule as a tool for dissecting biological processes has not been reported.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

No structure-activity relationship (SAR) studies for this compound and its analogs have been found in the scientific literature. Such studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For instance, research on other classes of compounds, such as 4-[(N-imidazol-2-ylmethyl)anilino]pyranopyridine analogs, has been conducted to determine their SAR, but similar work on the target compound is not available. researchgate.net

Based on the current available scientific literature, the advanced applications of this compound in chemical biology research, specifically concerning its molecular-level interactions, have not been explored. The absence of data in these areas prevents a detailed analysis as requested. Further research would be necessary to elucidate the potential roles of this compound in the fields of molecular recognition, enzyme inhibition, and as a chemical probe.

Future Research Directions and Unexplored Avenues for 2 Bromo N 1h Imidazol 2 Ylmethyl Aniline

Exploration of Photophysical and Optoelectronic Properties of Derivatized Compounds

The aniline (B41778) and imidazole (B134444) rings in 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline form a conjugated system that could be the basis for interesting photophysical and optoelectronic properties. Future research could focus on synthesizing a library of derivatives by modifying the aniline and imidazole rings with various electron-donating and electron-withdrawing groups. These modifications would allow for the fine-tuning of the molecule's absorption and emission properties. The investigation of the fluorescence, phosphorescence, and quantum yields of these new compounds could reveal their potential for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or as components in solar cells.

Integration into Advanced Materials Research (e.g., MOFs, polymers)

The nitrogen atoms in the imidazole ring and the aniline moiety make this compound an excellent candidate as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Future research could explore the reactions of this compound with various metal ions to create novel porous materials. The bromine atom on the aniline ring could also serve as a handle for post-synthetic modification of these materials, allowing for the introduction of further functionality. Additionally, this compound could be polymerized, either through the aniline nitrogen or by leveraging the bromine atom in cross-coupling reactions, to create novel polymers with potentially interesting thermal, mechanical, or electronic properties.

Computational Design and Predictive Modeling for Novel Reactivity or Interaction Profiles

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before engaging in extensive experimental work. Future research could employ density functional theory (DFT) and other computational methods to model the electronic structure, predict the spectroscopic properties, and explore the potential energy surfaces of various reactions involving this molecule. Such studies could guide the rational design of new derivatives with tailored properties. For example, computational docking studies could predict the interaction of this molecule and its derivatives with biological targets, suggesting potential applications in medicinal chemistry. sciencescholar.us

Tandem Reactions and Multi-Catalytic Systems for Efficient Synthesis

The synthesis of this compound itself, and its subsequent elaboration into more complex molecules, could be a fertile ground for the development of novel tandem or multi-catalytic reactions. For instance, a one-pot reaction could be designed where the imidazole ring is first formed, followed by an in-situ N-alkylation of the bromoaniline. Furthermore, the bromine atom and the N-H group of the aniline offer two distinct points for functionalization, which could be exploited in sequential or orthogonal catalytic reactions to build molecular complexity efficiently.

Expansion of Ligand Scope for Diverse Coordination Chemistry Applications

As a bidentate or potentially tridentate ligand, this compound could form complexes with a wide range of transition metals. Future research should focus on synthesizing and characterizing these metal complexes. The electronic and steric properties of the ligand can be tuned by substitution on either the aniline or imidazole rings, which in turn would influence the properties of the resulting metal complexes. These complexes could be investigated for their catalytic activity in various organic transformations, their potential as magnetic materials, or their biological activity. The presence of the bromine atom provides a handle for further reactions, such as Suzuki or Buchwald-Hartwig coupling, to create more complex, multimetallic structures or to attach the complex to a solid support.

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(1H-imidazol-2-ylmethyl)aniline, and how can reaction conditions be optimized?

A common method involves condensation between o-bromoaniline derivatives and α-nitroketones under acid catalysis (e.g., HCl or acetic acid), followed by palladium-catalyzed cyclization. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time and improving yields (e.g., 70% yield under optimized microwave conditions). Key parameters include catalyst choice (Pd(PPh₃)₄), solvent (MeCN/H₂O), and temperature (100–120°C). Reaction progress can be monitored via TLC or HPLC .

Q. How is the purity and structural integrity of this compound validated?

Characterization typically involves:

- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons, imidazole-CH₂ linkage).

- High-resolution mass spectrometry (HRMS) : For molecular ion verification.

- X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated for structurally similar N-(imidazolylmethyl)aniline derivatives .

- Melting point analysis : Consistent with literature values (e.g., 132–134°C for analogs) .

Q. What safety precautions are critical during handling?

Due to potential toxicity and reactivity:

- Use fume hoods and personal protective equipment (PPE).

- Avoid skin contact; first-aid measures include rinsing with water and consulting a physician .

- Store in inert atmospheres to prevent degradation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

DFT calculations (e.g., B3LYP functional with gradient corrections) model electronic properties such as HOMO/LUMO energies and charge distribution. These predict:

- Bromine substitution effects : Electron-withdrawing Br enhances electrophilicity at the aryl ring, facilitating Pd-catalyzed coupling.

- Imidazole coordination : The imidazole moiety may act as a directing group or ligand for transition metals. Validation via experimental kinetic studies (e.g., monitoring coupling rates with aryl boronic acids) is recommended .

Q. What mechanistic insights explain the regioselectivity of intramolecular cyclization in derivatives of this compound?

Studies on analogous enamine substrates reveal that regioselectivity is governed by:

- Steric effects : Bulky substituents on the imidazole or aryl ring direct cyclization pathways.

- Hydrogen bonding : Z-isomer stabilization via NH···O(nitro) interactions in intermediates (confirmed by NMR and IR spectroscopy).

- Palladium coordination : Pd(0) catalysts favor oxidative addition at the ortho-bromo position, as shown in Table 1 of .

Q. How can cytotoxicity assays evaluate the biological potential of this compound?

The sulforhodamine B (SRB) assay is a robust method:

Q. What role does this compound play in synthesizing heterocyclic systems (e.g., indoles or benzimidazoles)?

It serves as a precursor for:

- Indole synthesis : Via Pd-catalyzed intramolecular coupling (e.g., forming 3-nitroindoles).

- Benzimidazole derivatives : Condensation with o-phenylenediamines under CO₂/H₂, as demonstrated in green chemistry approaches (70–88% yield) .

Key Challenges and Contradictions

- Stereochemical control : Some syntheses report exclusive Z-isomer formation due to hydrogen bonding , while others suggest configurational instability under basic conditions.

- Divergent reactivity : Bromine’s leaving-group ability varies with solvent polarity, requiring tailored conditions for Suzuki vs. Ullmann couplings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.